molecular formula C13H23N3O2S B12166748 Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate

Cat. No.: B12166748
M. Wt: 285.41 g/mol
InChI Key: YBECWTQLDDKSTN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a prop-2-en-1-ylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and tert-butyl chloroformate.

    Formation of Intermediate: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

    Introduction of Prop-2-en-1-ylcarbamothioyl Group: The intermediate is then reacted with prop-2-en-1-yl isothiocyanate under controlled conditions to introduce the prop-2-en-1-ylcarbamothioyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The prop-2-en-1-ylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate is unique due to the presence of the prop-2-en-1-ylcarbamothioyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

tert-butyl 4-(prop-2-enylcarbamothioyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H23N3O2S/c1-5-6-14-11(19)15-7-9-16(10-8-15)12(17)18-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,19)

InChI Key

YBECWTQLDDKSTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NCC=C

Origin of Product

United States

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